molecular formula C17H15N3O4S B11478345 2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(1,3-thiazol-2-yl)benzamide

2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B11478345
M. Wt: 357.4 g/mol
InChI Key: YQZTVOREKPBYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a combination of furan, thiazole, and benzamide moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with an appropriate benzoyl chloride derivative to form the intermediate. This intermediate is further reacted with a thiazole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the furan and thiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide, furan, and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while substitution reactions can yield various substituted benzamide derivatives.

Scientific Research Applications

2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of furan, thiazole, and benzamide moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[2-(furan-2-ylmethylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C17H15N3O4S/c21-15(19-10-12-4-3-8-23-12)11-24-14-6-2-1-5-13(14)16(22)20-17-18-7-9-25-17/h1-9H,10-11H2,(H,19,21)(H,18,20,22)

InChI Key

YQZTVOREKPBYJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)OCC(=O)NCC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.